RTI-113 - 141807-57-0

RTI-113

Catalog Number: EVT-1491638
CAS Number: 141807-57-0
Molecular Formula: C21H23Cl2NO2
Molecular Weight: 392.31882
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RTI-113 is a chemical compound primarily recognized for its role as a selective dopamine transporter ligand. It is classified as a phenyltropane derivative, specifically known as 3 beta-(4-chlorophenyl)tropan-2 beta carboxylic acid phenyl ester hydrochloride. This compound has garnered attention in scientific research, particularly in studies related to cocaine dependence and the mechanisms of neurotransmitter action. The molecular formula of RTI-113 is C21H24ClNO2, with a molecular weight of approximately 357.88 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of RTI-113 involves several key steps:

  1. Formation of the Bicyclic Structure: The synthesis begins with the creation of the bicyclic tropane framework, which is essential for the compound's activity. This typically involves cyclization reactions that yield the desired bicyclic structure.
  2. Introduction of Functional Groups: Following the formation of the bicyclic core, various functional groups are introduced. This includes the addition of the chlorophenyl group and the carboxylic acid moiety.
  3. Esterification: The final step in the synthesis process is the esterification of the carboxylic acid with phenol to form the phenyl ester derivative, resulting in RTI-113 .

These synthetic methodologies are crucial for producing RTI-113 in sufficient purity and yield for research applications.

Molecular Structure Analysis

Structure and Data

RTI-113 features a complex molecular structure characterized by a bicyclic tropane core with a chlorophenyl substituent. The stereochemistry plays a significant role in its biological activity, with specific configurations at various chiral centers contributing to its selectivity for dopamine transporters.

Key structural data includes:

  • Molecular Formula: C21H24ClNO2
  • Molecular Weight: 357.88 g/mol
  • Chemical Structure: The compound can be represented structurally as follows:
C21H24ClNO2\text{C}_{21}\text{H}_{24}\text{Cl}\text{N}\text{O}_{2}

This structure allows RTI-113 to effectively interact with dopamine transporters, influencing its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

RTI-113 can participate in various chemical reactions, including:

  1. Oxidation: Under specific conditions, RTI-113 can be oxidized to form derivatives that may exhibit altered pharmacological profiles.
  2. Reduction: Reduction reactions can modify functional groups within RTI-113, potentially enhancing its selectivity or potency.
  3. Substitution Reactions: The compound can undergo substitution reactions at its phenyl ester group, allowing for further derivatization and exploration of structure-activity relationships.

Common reagents utilized in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .

Mechanism of Action

Process and Data

RTI-113 primarily functions as a selective inhibitor of dopamine reuptake by binding to dopamine transporters located on presynaptic neurons. This inhibition increases extracellular dopamine levels, which is implicated in its effects on behavior related to cocaine use.

Research indicates that RTI-113 occupies more than 70% of dopamine transporters at doses that effectively reduce cocaine self-administration in animal models. This high occupancy correlates with its ability to mitigate cocaine's reinforcing effects without significantly impacting food-maintained responding .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RTI-113 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not extensively documented but can be determined through standard laboratory methods.

These properties are significant for handling and application in research settings .

Applications

Scientific Uses

RTI-113 has several important applications in scientific research:

  1. Neuroscience Research: It serves as a valuable tool for studying dopamine-related pathways and disorders, including addiction.
  2. Cocaine Dependence Studies: RTI-113 has been shown to reduce cocaine self-administration in animal models, making it a candidate for therapeutic development aimed at treating cocaine addiction.
  3. Pharmacological Studies: Its selective action on dopamine transporters allows researchers to explore the effects of dopaminergic modulation on behavior and physiology .
Chemical and Pharmacological Profile of RTI-113

Chemical Structure and Nomenclature

RTI-113, chemically designated as Phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[[3.2.1]octane-2-carboxylate, is a high-affinity phenyltropane cocaine analog. Its systematic IUPAC name reflects its tropane alkaloid backbone, characterized by a nitrogen-containing bicyclic structure. The molecular formula is C₂₁H₂₂ClNO₂, corresponding to a molecular weight of 355.86 g/mol [1] [10].

Structurally, RTI-113 features two critical modifications compared to cocaine and other analogs like RTI-31:

  • A 4-chlorophenyl group at the 3β position.
  • A phenyl ester (carbophenoxy) group at the 2β position (replacing the methyl ester in RTI-31) [1] [8]. This phenyl ester substitution is pivotal for enhancing dopamine transporter (DAT) specificity and reducing affinity for norepinephrine (NET) and serotonin (SERT) transporters [3] [8]. The compound exhibits specific stereochemistry ((2S,3S)), essential for its pharmacological activity.

Dopamine Transporter (DAT) Inhibition Mechanisms

RTI-113 functions as a potent and fully selective dopamine reuptake inhibitor (DRI). It binds to the dopamine transporter with sub-nanomolar to low-nanomolar affinity, effectively blocking dopamine reuptake and increasing synaptic dopamine concentrations. Key mechanistic insights include:

  • High-Potency Binding: In vitro studies show RTI-113 inhibits dopamine uptake with IC₅₀ values of approximately 1.98 nM using [³H]CFT and 5.25 nM using [³H]dopamine as substrates, indicating exceptional potency [1] [10].
  • Reinforcement Threshold: Positron emission tomography (PET) neuroimaging in rhesus monkeys demonstrates that RTI-113 achieves 94-99% DAT occupancy at doses maintaining maximal self-administration rates. This exceeds the >60% DAT occupancy threshold required for cocaine-induced euphoria, explaining its reinforcing effects [3] [6].
  • Behavioral Correlates: RTI-113 maintains self-administration behavior in primates under schedules identical to those used for cocaine. Its inverted U-shaped dose-response curve mirrors cocaine's reinforcing profile, though it often sustains lower response rates at peak doses due to pharmacokinetic differences [4] [6].

Selectivity Over Serotonin and Norepinephrine Transporters

RTI-113 exhibits exceptional selectivity for DAT over NET and SERT, attributed primarily to its 2β-phenyl ester moiety. This selectivity profile distinguishes it from less selective analogs like RTI-112 or cocaine itself:

  • DAT vs. NET/SERT Affinity:
  • DAT (IC₅₀): 5.25 nM ([³H]DA)
  • NET (IC₅₀): 242 nM ([³H]Nisoxetine/[³H]NE)
  • SERT (IC₅₀): 391 nM ([³H]Paroxetine/[³H]5-HT) [1] [15].This translates to ~46-fold selectivity for DAT over NET and ~74-fold selectivity over SERT (Table 1).

  • Structural Basis for Selectivity: Mutagenesis studies reveal that residue Tyr151 in NET (equivalent to Phe155 in DAT) sterically hinders RTI-113 binding due to its hydroxyl group. Replacing NET's Tyr151 with Phe (Y151F) dramatically increases RTI-113's NET affinity. Conversely, introducing Tyr into DAT (F155Y) reduces DAT affinity. Replacing RTI-113's 2β-phenyl ester with a methyl ester (as in RTI-31) abolishes this effect, confirming direct interaction between the phenyl ester and Tyr151 in NET [3] [8].

  • Comparison to Cocaine: Cocaine shows minimal selectivity (DAT/NE ~2-3 fold; DAT/5HT ~1.5-2 fold). RTI-113's structural modifications confer vastly improved DAT specificity [1] [10].

Table 1: Monoamine Transporter Inhibition Profiles (IC₅₀ in nM) [1] [15]

Compound[³H]CFT (DAT)[³H]DA (DAT)[³H]Nisoxetine (NET)[³H]NE (NET)[³H]Paroxetine (SERT)[³H]5-HT (SERT)
Cocaine89.1241-2751990-3300119-16145-1050112-177
RTI-311.13.6822-375.864.0-44.55.00
RTI-1131.985.2529262422340391

Table 2: Impact of Structural Modifications on Selectivity [1] [3] [8]

ModificationEffect on DAT AffinityEffect on NET AffinityOverall DAT Selectivity
RTI-31 (2β-methyl ester)High (IC₅₀ ~3.7 nM)High (IC₅₀ ~5.9 nM)Low (DAT/NE ~0.6x)
RTI-113 (2β-phenyl ester)High (IC₅₀ ~5.3 nM)Low (IC₅₀ ~242 nM)High (DAT/NE ~46x)

Pharmacokinetic Properties: Duration of Action and Occupancy

RTI-113 possesses distinct pharmacokinetic properties compared to cocaine, significantly influencing its behavioral profile and potential therapeutic utility:

  • Extended Duration of Action: Behavioral pharmacology studies consistently show RTI-113 has a significantly longer duration than cocaine. In squirrel monkeys, RTI-113's discriminative stimulus effects persisted substantially longer than those of equipotent cocaine doses. Cocaine-like effects peaked within 10-30 minutes post-administration and resolved within 1-2 hours, whereas RTI-113's effects peaked later (30-60 minutes) and lasted 3-4 hours or more in rats and squirrel monkeys [2] [7]. This prolonged effect is attributed to slower metabolic clearance and/or stronger binding to DAT.

  • High and Sustained DAT Occupancy: PET imaging in rhesus monkeys using the tracer [¹⁸F]FECNT revealed that self-administered reinforcing doses of RTI-113 achieved 94-99% DAT occupancy. This occupancy level is significantly higher than the 65-76% observed for reinforcing doses of cocaine. Furthermore, pretreatment doses of RTI-113 sufficient to reduce cocaine self-administration maintained 72-84% DAT occupancy, indicating sustained target engagement [3] [6].

  • Impact on Reinforcement Dynamics: The slower onset and longer duration contribute to a lower self-administration rate compared to cocaine under fixed-interval schedules. While cocaine requires frequent administration to maintain effect, fewer RTI-113 infusions per session sustain reinforcement. This pharmacokinetic profile is theorized to contribute to a potentially lower abuse liability compared to rapid-onset, short-acting drugs like cocaine, although RTI-113 itself maintains self-administration [4] [6].

Table 3: Key Pharmacokinetic/Pharmacodynamic Comparisons: Cocaine vs. RTI-113 [2] [3] [6]

PropertyCocaineRTI-113Significance
Peak Discriminative Effect (rodent/primate)10-30 min30-60 minSlower onset for RTI-113
Duration of Action60-120 min>180-240 minRTI-113 lasts 3-4x longer
DAT Occupancy (Reinforcing Doses)65-76%94-99%Near-saturation with RTI-113
Infusions per Session (Maintenance)HighLowerFewer RTI-113 infusions needed due to longer duration

Properties

CAS Number

141807-57-0

Product Name

RTI-113

IUPAC Name

phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

Molecular Formula

C21H23Cl2NO2

Molecular Weight

392.31882

InChI

InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H/t16-,18+,19+,20-;/m0./s1

SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.